5-Chloro-3-hydrazinylpyridazine 5-Chloro-3-hydrazinylpyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433136
InChI: InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9)
SMILES:
Molecular Formula: C4H5ClN4
Molecular Weight: 144.56 g/mol

5-Chloro-3-hydrazinylpyridazine

CAS No.:

Cat. No.: VC17433136

Molecular Formula: C4H5ClN4

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-hydrazinylpyridazine -

Specification

Molecular Formula C4H5ClN4
Molecular Weight 144.56 g/mol
IUPAC Name (5-chloropyridazin-3-yl)hydrazine
Standard InChI InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9)
Standard InChI Key LCXAETCUHXNRDY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN=C1NN)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 5-chloro-3-hydrazinylpyridazine consists of a six-membered pyridazine ring with chlorine and hydrazine substituents. Pyridazine, a diazine analog with two adjacent nitrogen atoms, confers electron-deficient characteristics, enhancing reactivity toward electrophilic and nucleophilic agents . The chloro group at position 3 acts as a strong electron-withdrawing group, while the hydrazine moiety at position 5 introduces nucleophilic potential, enabling condensation and cyclization reactions.

X-ray crystallography of related compounds, such as 3-chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine, reveals planar geometries with dihedral angles between substituents ranging from 4.5° to 8.8° . These structural features facilitate intermolecular interactions, such as N–H⋯N hydrogen bonding, which stabilize crystal lattices and influence solubility .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

While no direct synthesis route for 5-chloro-3-hydrazinylpyridazine is documented, analogous methodologies suggest a multi-step approach:

  • Chlorination: Introduction of chlorine via electrophilic substitution or nucleophilic displacement.

  • Hydrazine Incorporation: Hydrazine substitution at the 5-position using nucleophilic aromatic substitution (SNAr) under basic conditions.

For example, the synthesis of 3-chloro-6-hydrazinylpyridazine involves refluxing 3,6-dichloropyridazine with hydrazine hydrate in ethanol . Similar conditions could be adapted for 5-chloro-3-hydrazinylpyridazine by modifying starting materials and reaction positions.

Industrial Considerations

Large-scale production would prioritize cost-effectiveness and yield optimization. Fluorination methods described in patents for related compounds, such as 5-chloro-2,3-difluoropyridine, highlight the use of mixed fluorinating agents (e.g., CsF/KF) and high-boiling solvents like sulfolane . These protocols achieve yields exceeding 90% and purity >99%, suggesting applicability to 5-chloro-3-hydrazinylpyridazine synthesis with appropriate modifications .

Physicochemical Properties

Thermal and Solubility Characteristics

Pyridazine derivatives typically exhibit moderate thermal stability, with decomposition temperatures above 200°C. The hydrazine group enhances water solubility through hydrogen bonding, while the chloro group contributes to lipophilicity.

Spectroscopic Data

  • IR Spectroscopy: N–H stretches (3300–3100 cm⁻¹), C–Cl stretches (750–550 cm⁻¹).

  • NMR: Pyridazine ring protons resonate at δ 8.5–9.5 ppm (¹H), with ¹³C signals for C–Cl near δ 100–120 ppm.

PropertySpecification
ToxicityLikely irritant (eyes, skin); mutagenic potential requires evaluation.
StorageStore in cool, dry conditions under inert atmosphere.
DisposalIncinerate at licensed facilities with scrubbers for HCl emissions.

Hydrazine derivatives demand strict handling protocols due to potential carcinogenicity. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory.

Future Research Directions

  • Biological Screening: Prioritize antimicrobial and anticancer assays.

  • Process Optimization: Develop greener synthesis routes using catalytic systems.

  • Structural Modifications: Explore substituent effects on bioactivity via QSAR studies.

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